ATX inhibitor 9
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Overview
Description
ATX inhibitor 9 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid . This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production . The inhibition of autotaxin has been associated with potential therapeutic benefits in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Preparation Methods
The preparation of ATX inhibitor 9 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the compound . The preparation process may also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
ATX inhibitor 9 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
ATX inhibitor 9 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production . In biology, it is utilized to investigate the role of autotaxin in cell signaling pathways and its impact on cell proliferation and migration . In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting autotaxin .
Mechanism of Action
The mechanism of action of ATX inhibitor 9 involves the inhibition of autotaxin’s enzymatic activity . By binding to the active site of autotaxin, the compound prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid . This inhibition disrupts the downstream signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production . The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid and the associated signaling cascades .
Comparison with Similar Compounds
ATX inhibitor 9 can be compared with other similar compounds, such as GLPG1690, BBT-877, and BLD-0409 . These compounds also target autotaxin and inhibit its enzymatic activity . this compound may have unique structural features or binding properties that differentiate it from these other inhibitors . For example, it may exhibit higher potency, selectivity, or improved pharmacokinetic properties . The comparison of these compounds highlights the diversity and potential of autotaxin inhibitors in therapeutic applications .
Properties
Molecular Formula |
C26H23N9O2 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-[5-[2-(2,3-dihydro-1H-inden-2-ylamino)quinazolin-6-yl]-1,3,4-oxadiazol-2-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C26H23N9O2/c36-24(35-8-7-21-22(14-35)31-34-30-21)12-23-32-33-25(37-23)17-5-6-20-18(9-17)13-27-26(29-20)28-19-10-15-3-1-2-4-16(15)11-19/h1-6,9,13,19H,7-8,10-12,14H2,(H,27,28,29)(H,30,31,34) |
InChI Key |
UALQCNGVCMFBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CC5=CN=C(N=C5C=C4)NC6CC7=CC=CC=C7C6 |
Origin of Product |
United States |
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